2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the use of ultrasonic-assisted synthesis, where the reaction is carried out under ultrasonic irradiation to enhance the reaction rate and yield . The reaction conditions often include the use of catalysts such as copper (II) sulfate and sodium ascorbate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and energy-efficient processes, are likely to be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Thioglycoside derivatives: Exhibits significant cytotoxic activities against various cancer cell lines.
Uniqueness
2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C20H18N4O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,5-dimethyl-3-phenyl-6-(pyridin-4-ylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H18N4O/c1-13-17(12-15-8-10-21-11-9-15)20(25)24-19(22-13)18(14(2)23-24)16-6-4-3-5-7-16/h3-11,23H,12H2,1-2H3 |
InChI Key |
DGXPZZMGQDKWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=NC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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